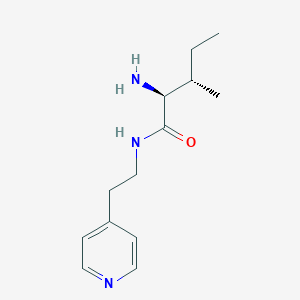![molecular formula C15H20N2O4 B7587038 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587038.png)
3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid, also known as MOCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOCA is a white crystalline powder that is soluble in water and has a molecular formula of C14H17N2O5. In
Wirkmechanismus
3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid works by binding to the active site of MMP-2 and MMP-9 enzymes, thereby inhibiting their activity. This inhibition results in the prevention of cancer cell invasion and metastasis, as well as the reduction of beta-amyloid peptide aggregation in Alzheimer's disease.
Biochemical and Physiological Effects:
3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid inhibits the activity of MMP-2 and MMP-9 enzymes, which are involved in the progression of cancer and other diseases. 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid has also been shown to reduce the aggregation of beta-amyloid peptides in Alzheimer's disease. In vivo studies have shown that 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid has anti-inflammatory effects and can reduce the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid in lab experiments is its specificity for MMP-2 and MMP-9 enzymes. This specificity allows for targeted inhibition of these enzymes, which can be beneficial in the treatment of cancer and other diseases. However, one limitation of using 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid in lab experiments is its potential toxicity, as high doses of 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid have been shown to be cytotoxic.
Zukünftige Richtungen
There are several future directions for the study of 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid. One potential direction is the development of 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid derivatives with increased specificity and reduced toxicity. Another potential direction is the investigation of the use of 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid and its potential applications in the treatment of Alzheimer's disease.
Synthesemethoden
3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid can be synthesized through a multistep process that involves the reaction of 4-carboxybenzaldehyde with methylamine, followed by the addition of N-methyl-1,3-propanediamine, and finally, the introduction of an oxan-4-yl group. The resulting product is then purified through recrystallization to obtain pure 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid.
Wissenschaftliche Forschungsanwendungen
3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid has been widely used in scientific research for its potential applications in the field of drug discovery. 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid has been shown to inhibit the activity of certain enzymes, such as MMP-2 and MMP-9, which are involved in the progression of cancer and other diseases. 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the aggregation of beta-amyloid peptides, which are associated with the development of the disease.
Eigenschaften
IUPAC Name |
3-[[[methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-17(13-5-7-21-8-6-13)15(20)16-10-11-3-2-4-12(9-11)14(18)19/h2-4,9,13H,5-8,10H2,1H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWFRHQMXJUWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-4-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]pentanamide](/img/structure/B7586971.png)
![(2S)-3-(4-hydroxyphenyl)-2-[[methyl(propan-2-yl)carbamoyl]amino]propanoic acid](/img/structure/B7586985.png)
![4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7586989.png)
![(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid](/img/structure/B7586994.png)
![2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B7587000.png)
![(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B7587004.png)
![4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587005.png)
![(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7587011.png)

![3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587034.png)
![3-[[[Ethyl(propan-2-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587036.png)
![4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587042.png)
![(2S)-5-amino-2-[3-(4-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587043.png)